molecular formula C14H11NO B1360019 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile CAS No. 58743-77-4

4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile

Cat. No. B1360019
CAS RN: 58743-77-4
M. Wt: 209.24 g/mol
InChI Key: RINYLKSNGRLNCU-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

4-Chlorobenzonitrile (140 mg, 1.02 mmol) reacted with p-methoxyphenylboronic acid (200 mg, 1.32 mmol) using 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (182 mg, 3.00 mmol) in THF solvent to give the title compound (197 mg, 94%) as white solid after recrystallization from hexane: 1H-NMR (400 MHz, CDCl3): δ 7.70 (d, 2H, J=8.41 Hz), 7.65 (d, 2H, J=8.40 Hz), 7.55 (d, 2H, J=8.80 Hz), 7.02 (d, 2H, J=8.79 Hz), 3.88 (s, 3H). 13C{1H}-NMR (125 MHz, CDCl3): δ 160.18, 145.17, 132.52, 131.45, 128.31, 127.06, 119.04, 114.52, 110.07, 55.35. GC/MS(EI): m/z (M+).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
182 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.[F-].[K+]>C1COCC1>[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
200 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Two
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
182 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.